(E)-2-Methyl-1-phenyl-5-phenyliminopent-1-en-3-one
Overview
Description
(E)-2-Methyl-1-phenyl-5-phenyliminopent-1-en-3-one is an organic compound characterized by its unique structure, which includes a phenyl group and an imine group
Scientific Research Applications
(E)-2-Methyl-1-phenyl-5-phenyliminopent-1-en-3-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-2-Methyl-1-phenyl-5-phenyliminopent-1-en-3-one typically involves the condensation of an appropriate aldehyde with a primary amine under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the imine group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The reaction mixture is then purified using techniques such as distillation or chromatography to isolate the desired product.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, where the imine group is converted to a corresponding oxime or other oxidized forms.
Reduction: Reduction reactions can convert the imine group to an amine, altering the compound’s properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically require a catalyst such as aluminum chloride or iron(III) chloride.
Major Products Formed:
Oxidation: Formation of oximes or other oxidized derivatives.
Reduction: Formation of amines.
Substitution: Introduction of various functional groups onto the phenyl rings.
Mechanism of Action
The mechanism of action of (E)-2-Methyl-1-phenyl-5-phenyliminopent-1-en-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The imine group can form reversible covalent bonds with nucleophilic sites on proteins, potentially altering their function. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
(E)-2-Methyl-1-phenyl-5-phenyliminopent-1-en-3-one: shares structural similarities with other imine-containing compounds, such as Schiff bases and oximes.
Schiff Bases: These compounds also contain an imine group and are known for their versatility in organic synthesis and coordination chemistry.
Oximes: Similar to imines, oximes are formed by the reaction of aldehydes or ketones with hydroxylamine and have applications in analytical chemistry and as intermediates in organic synthesis.
Uniqueness:
- The presence of both phenyl and imine groups in this compound provides unique reactivity and potential for diverse applications compared to other similar compounds.
Properties
IUPAC Name |
(E)-2-methyl-1-phenyl-5-phenyliminopent-1-en-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO/c1-15(14-16-8-4-2-5-9-16)18(20)12-13-19-17-10-6-3-7-11-17/h2-11,13-14H,12H2,1H3/b15-14+,19-13? | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPSFCIKKOBHCJS-DWWNIMARSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C(=O)CC=NC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/C(=O)CC=NC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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